![molecular formula C8H4BrF2NO2 B15054701 2-Bromo-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15054701.png)
2-Bromo-4-(difluoromethoxy)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(difluoromethoxy)benzo[d]oxazole is a chemical compound with the molecular formula C8H4BrF2NO2. It is a member of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a bromine atom and a difluoromethoxy group attached to a benzoxazole ring, making it a unique and valuable molecule for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(difluoromethoxy)benzo[d]oxazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol and 4-bromobenzaldehyde.
Cyclization: The starting materials undergo cyclization to form the benzoxazole ring. This step often involves the use of acidic or basic catalysts to facilitate the reaction.
Bromination: The benzoxazole intermediate is then brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.
Introduction of Difluoromethoxy Group: Finally, the difluoromethoxy group is introduced through a nucleophilic substitution reaction using a suitable difluoromethoxy reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(difluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild to moderate temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
2-Bromo-4-(difluoromethoxy)benzo[d]oxazole has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in biological assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: The compound is a valuable intermediate in the synthesis of complex organic molecules and natural products.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-(methoxy)benzo[d]oxazole: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-Bromo-4-(trifluoromethoxy)benzo[d]oxazole: Contains a trifluoromethoxy group, leading to different chemical properties.
2-Chloro-4-(difluoromethoxy)benzo[d]oxazole: Chlorine atom replaces the bromine atom, affecting reactivity and biological activity.
Uniqueness
2-Bromo-4-(difluoromethoxy)benzo[d]oxazole is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H4BrF2NO2 |
|---|---|
Peso molecular |
264.02 g/mol |
Nombre IUPAC |
2-bromo-4-(difluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C8H4BrF2NO2/c9-7-12-6-4(13-7)2-1-3-5(6)14-8(10)11/h1-3,8H |
Clave InChI |
LFXVNSYFABDUNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)OC(F)F)N=C(O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


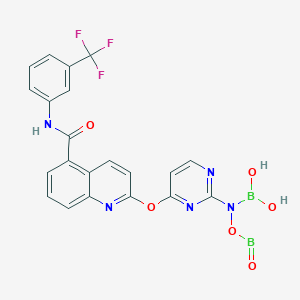
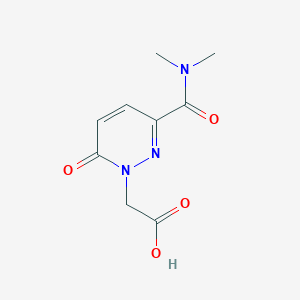
![5-(3-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B15054649.png)

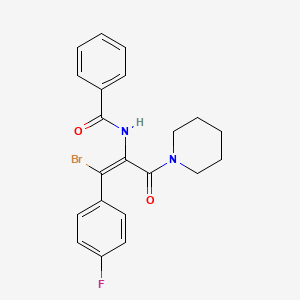
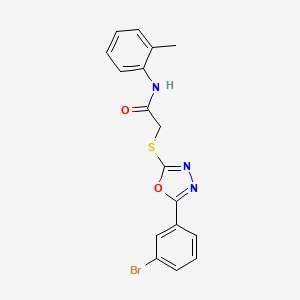
![2-(4-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B15054671.png)
![6-Amino-4-(2,6-dichlorophenyl)-3-methyl-1-(o-tolyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15054679.png)
![7-Chloro-N-cyclopropylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B15054685.png)
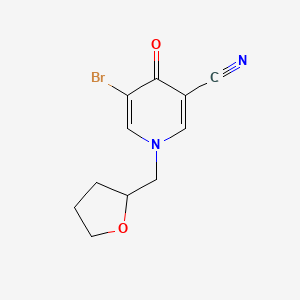
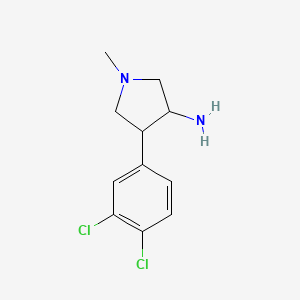
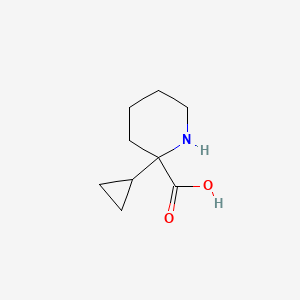
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B15054730.png)
![N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine](/img/structure/B15054732.png)
